1-(4-Methoxybut-2-ynoxymethyl)-3-(4-methoxyphenyl)thiourea
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Overview
Description
1-(4-Methoxybut-2-ynoxymethyl)-3-(4-methoxyphenyl)thiourea is a synthetic organic compound that features both a thiourea group and methoxy-substituted phenyl and butynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybut-2-ynoxymethyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of a methoxy-substituted phenyl isothiocyanate with a methoxybutynylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybut-2-ynoxymethyl)-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxybut-2-ynoxymethyl)-3-(4-methoxyphenyl)thiourea may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its thiourea group.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 1-(4-Methoxybut-2-ynoxymethyl)-3-(4-methoxyphenyl)thiourea would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes through its thiourea group, which can form strong interactions with metal ions in the active site of enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-phenylthiourea: Lacks the butynyl group.
1-(4-Methoxybut-2-ynoxymethyl)-3-phenylthiourea: Lacks the methoxy group on the phenyl ring.
1-(4-Methoxybut-2-ynoxymethyl)-3-(4-chlorophenyl)thiourea: Has a chlorine substituent instead of a methoxy group on the phenyl ring.
Uniqueness
1-(4-Methoxybut-2-ynoxymethyl)-3-(4-methoxyphenyl)thiourea is unique due to the presence of both methoxy and butynyl groups, which can impart specific chemical properties and reactivity that are not found in similar compounds.
Properties
IUPAC Name |
1-(4-methoxybut-2-ynoxymethyl)-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-17-9-3-4-10-19-11-15-14(20)16-12-5-7-13(18-2)8-6-12/h5-8H,9-11H2,1-2H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALKESUWJUGMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CCOCNC(=S)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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